methyl (3E)-2-[(3-chlorophenyl)formamido]-3-{[(4-nitrophenyl)methoxy]imino}propanoate
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Overview
Description
Methyl (3E)-2-[(3-chlorophenyl)formamido]-3-{[(4-nitrophenyl)methoxy]imino}propanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a chlorophenyl group, a nitrophenyl group, and a formamido group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3E)-2-[(3-chlorophenyl)formamido]-3-{[(4-nitrophenyl)methoxy]imino}propanoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the chlorophenyl and nitrophenyl derivatives, followed by their coupling under specific reaction conditions. Common reagents used in the synthesis include chlorinating agents, formylating agents, and nitro compounds. The reaction conditions may involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Methyl (3E)-2-[(3-chlorophenyl)formamido]-3-{[(4-nitrophenyl)methoxy]imino}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The chlorophenyl and nitrophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of new compounds with modified functional groups.
Scientific Research Applications
Methyl (3E)-2-[(3-chlorophenyl)formamido]-3-{[(4-nitrophenyl)methoxy]imino}propanoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which methyl (3E)-2-[(3-chlorophenyl)formamido]-3-{[(4-nitrophenyl)methoxy]imino}propanoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating biological pathways and producing desired effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2E)-2-({(3E)-3-[(2-chlorophenyl)hydrazono]-6-oxo-1,4-cyclohexadien-1-yl}methylene)hydrazinecarboxylate
- Indole derivatives with similar functional groups
Uniqueness
Methyl (3E)-2-[(3-chlorophenyl)formamido]-3-{[(4-nitrophenyl)methoxy]imino}propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
methyl (3E)-2-[(3-chlorobenzoyl)amino]-3-[(4-nitrophenyl)methoxyimino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O6/c1-27-18(24)16(21-17(23)13-3-2-4-14(19)9-13)10-20-28-11-12-5-7-15(8-6-12)22(25)26/h2-10,16H,11H2,1H3,(H,21,23)/b20-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOBZTIUAMFQRW-KEBDBYFISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C=NOCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(/C=N/OCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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